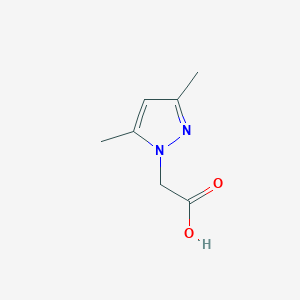

(3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSWEDYPQJOEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341409 | |

| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16034-49-4 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16034-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-Dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details the step-by-step experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and experimental workflows.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process. The pathway commences with the synthesis of the pyrazole core, followed by an N-alkylation to introduce the acetic acid ester moiety, and concludes with the hydrolysis of the ester to the final carboxylic acid product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 3,5-Dimethylpyrazole

The initial step involves the Paal-Knorr condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine source to form the pyrazole ring.

Experimental Protocol:

A common and effective method for the synthesis of 3,5-dimethylpyrazole involves the reaction of acetylacetone with hydrazine hydrate.[1] In a typical procedure, hydrazine hydrate is added dropwise to a solution of acetylacetone in a suitable solvent, such as ethanol or water, often with cooling to control the exothermic reaction.[1] The reaction mixture is then stirred at room temperature or gently heated to ensure the completion of the reaction. The product, 3,5-dimethylpyrazole, can then be isolated by crystallization, often after removal of the solvent.

Quantitative Data:

| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acetylacetone:Hydrazine Hydrate | 1:1 | Water | ≤ 50 | 3 hours | > 90 | > 99 (HPLC) | [1][2] |

| Acetylacetone:Hydrazine Sulfate | 1:1 | 10% NaOH(aq) | 15 | 1 hour | 77-81 | - | [3] |

Step 2: Synthesis of Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate

This step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole with an appropriate haloacetate ester.

Experimental Protocol:

To a solution of 3,5-dimethylpyrazole in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), a base, typically anhydrous potassium carbonate, is added.[4] Ethyl bromoacetate is then added to the suspension, and the mixture is heated to reflux.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield pure ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.

Quantitative Data:

| Reactant/Product | Molar Ratio | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3,5-Dimethylpyrazole:Ethyl Bromoacetate | 1:1 | K2CO3 | DMF | Room Temp. | 3 hours | 64 | [4] |

| 3,5-Dimethylpyrazole:Ethyl Bromoacetate | 1:1.2 | K2CO3 | Acetone | Reflux | 5-6 hours | Not specified |

Step 3: Hydrolysis of Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Alkaline Hydrolysis):

Ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate is dissolved in an alcohol, such as ethanol. An aqueous solution of a base, for instance, sodium hydroxide or potassium hydroxide, is added to the solution. The mixture is then heated under reflux until the hydrolysis is complete, which can be monitored by TLC. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound. This method of alkaline hydrolysis is effective for related pyrazole esters.[5]

Quantitative Data:

Data for the direct hydrolysis of ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate is not extensively detailed in the surveyed literature. However, based on analogous reactions, high yields are expected.

| Reactant/Product | Hydrolysis Condition | Solvent | Temperature (°C) | Expected Yield (%) |

| Ethyl (3,5-Dimethyl-pyrazol-1-yl)-acetate | Aqueous NaOH or KOH | Ethanol/Water | Reflux | > 85 |

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

References

- 1. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Biological Activity of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid and Its Derivatives

Disclaimer: This technical guide focuses primarily on the biological activities of derivatives of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid due to the limited availability of published data on the parent compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound serves as a versatile scaffold in medicinal and agricultural chemistry. While direct biological data on the parent compound is scarce in publicly available literature, its derivatives have demonstrated a range of significant biological activities. Researchers have explored these derivatives for their potential as anti-inflammatory, analgesic, and anticancer agents.[1] In agriculture, this chemical family has been investigated for herbicidal and fungicidal applications.[1] The pyrazole nucleus is a key feature in several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds.

Biological Activities of Derivatives

The primary biological activities reported for derivatives of this compound are anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory and Analgesic Activity

Several studies have focused on synthesizing derivatives of this compound and evaluating their anti-inflammatory and analgesic properties. These studies often involve modifying the acetic acid moiety or substituting the pyrazole ring to enhance activity and reduce potential side effects like gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs).

One study synthesized amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid and found that some of these compounds exhibited potent in vivo anti-inflammatory and analgesic effects, comparable to standard drugs like indomethacin and aspirin.[2] Another research effort involved creating 3,5-dimethyl pyrazole derivatives of existing NSAIDs such as diclofenac, ibuprofen, and flurbiprofen. These novel compounds were screened for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities.[3]

Quantitative Data on Anti-inflammatory and Analgesic Activities of Selected Derivatives:

| Compound/Derivative | Assay | Test System | Dose/Concentration | Result (% Inhibition) | Reference |

| Amide derivative of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid (Compound 7c) | Carrageenan-induced paw edema | Rat | Not Specified | Comparable to Indomethacin | [2] |

| Amide derivative of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid (Compound 7c) | Acetic acid-induced writhing | Mouse | Not Specified | Comparable to Aspirin | [2] |

| 3,5-Dimethyl pyrazole derivative of Diclofenac (Compound 3a) | Carrageenan-induced paw edema | Rat | Not Specified | 86.47% | [3] |

| 3,5-Dimethyl pyrazole derivative of Diclofenac (Compound 3a) | Acetic acid-induced writhing | Mouse | 10 mg/kg | 79.12% | [3] |

| 3,5-Dimethyl pyrazole derivative of Ibuprofen (Compound 3b) | Carrageenan-induced paw edema | Rat | Not Specified | 70.73% | [3] |

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. Certain pyrazolyl-s-triazine derivatives have shown promising cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[4]

Quantitative Data on Anticancer Activities of Selected Pyrazolyl-s-triazine Derivatives:

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 (Colorectal Carcinoma) | MTT Assay | 0.50 ± 0.080 | [5] |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | MCF-7 (Breast Carcinoma) | MTT Assay | 4.53 ± 0.30 | [5] |

| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 (Breast Carcinoma) | MTT Assay | 2.29 ± 0.92 | [5] |

| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116 (Colorectal Carcinoma) | MTT Assay | 3.66 ± 0.96 | [5] |

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[2][6][7][8][9]

Methodology:

-

Animal Model: Male Wistar rats (180-200 g) are typically used.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin, 10 mg/kg), and test compound groups.

-

Administration: Test compounds or vehicle (e.g., 1% CMC solution) are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This is a common method for screening peripheral analgesic activity.[1][10][11][12][13]

Methodology:

-

Animal Model: Swiss albino mice (20-25 g) are often used.

-

Groups: Animals are divided into control, standard (e.g., Aspirin or Diclofenac), and test compound groups.

-

Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Writhing: After a set time (e.g., 30-60 minutes), 0.1 mL of a 1% acetic acid solution is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. saspublishers.com [saspublishers.com]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Pyrazole-Based Anti-Inflammatory Agents: A Technical Guide

Introduction

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological potential.[1][2][3][4] This scaffold is present in a variety of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3][4][5] However, it is in the realm of anti-inflammatory drug discovery that pyrazole derivatives have made one of their most significant impacts.[6][7][8] Commercially successful drugs such as Celecoxib, Deracoxib, and Lonazolac feature the pyrazole core and are valued for their potent anti-inflammatory effects.[9][10] This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and evaluation of pyrazole-based anti-inflammatory agents for researchers, scientists, and drug development professionals.

The Dawn of Selective COX-2 Inhibition

The therapeutic action of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[4][11] Prostaglandins are key mediators of inflammation and pain. The discovery in the early 1990s of two distinct COX isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[12]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[11][12]

-

COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[11][12]

The gastrointestinal side effects associated with long-term use of non-selective NSAIDs, such as ibuprofen and naproxen, stem from their inhibition of the protective COX-1 enzyme.[7][11][12] This understanding led to the hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1, thus offering a safer therapeutic option.[12]

Caption: COX Pathway and Points of NSAID Inhibition.

The Landmark Discovery of Celecoxib

The pursuit of a selective COX-2 inhibitor culminated in the development of Celecoxib (marketed as Celebrex). A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[11][12][13] The development was rapid, with Celecoxib being launched in December 1998, less than eight years after the COX-2 enzyme was identified.[11] The synthesis of these new inhibitors was guided by the structure of an earlier compound, DuP-697.[11]

The selectivity of Celecoxib for COX-2 is attributed to specific structural features. The presence of a 4-sulfamoylphenyl group on the 1-position of the pyrazole ring and a trifluoromethyl group at the 3-position are crucial for its potent and selective inhibition of COX-2.[13] This selectivity arises from differences in the active sites of the two enzymes; the active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulky side group of Celecoxib, a feature absent in the COX-1 active site.[13]

Caption: The developmental path to Celecoxib.

General Synthesis of Pyrazole-Based Anti-inflammatory Agents

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. A common and versatile method is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine hydrate or its derivatives.[1][4] Chalcones themselves are typically synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and acetophenone.[1] Another widely used approach for synthesizing compounds like Celecoxib involves the reaction of a trifluoromethyl β-dicarbonyl compound with a suitably substituted hydrazine.[12]

Caption: Chalcone-based synthesis of pyrazoles.

Quantitative Data on Pyrazole Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-based compounds from various studies, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Celecoxib | >10 | 2.16 | >4.63 |

| Compound 11[14] | - | 0.043 | - |

| Compound 12[14] | - | 0.049 | - |

| Compound 15[14] | - | 0.045 | - |

| Compound 5f[15] | 14.34 | 1.50 | 9.56 |

| Compound 6e[15] | 8.81 | 2.51 | 3.51 |

| Compound 6f[15] | 9.56 | 1.15 | 8.31 |

| Compound 6b[16] | 15.3 | 0.42 | 36.4 |

| Compound 7b[16] | 12.1 | 0.35 | 34.6 |

| Compound 5s[17] | 16.14 | 0.05 | 322.8 |

| Compound 5u[17] | 15.12 | 0.04 | 378.0 |

IC₅₀: The half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) |

| Ibuprofen[17] | 10 | 81.32 | 3 |

| Ibuprofen[17] | 10 | 79.23 | 4 |

| Celecoxib[6] | 10 | 52.34 | - |

| Compound 6k[18] | 0.8575 mmol/kg (ED₅₀) | 50 | - |

| Compound 5s[17] | 10 | 80.87 | 3 |

| Compound 5s[17] | 10 | 76.56 | 4 |

| Compound 5u[17] | 10 | 80.63 | 3 |

| Compound 5u[17] | 10 | 78.09 | 4 |

ED₅₀: The dose that produces 50% of the maximum effect.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of novel anti-inflammatory agents.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method for determining the COX-1 and COX-2 inhibitory activity of test compounds.[19]

1. Materials and Reagents:

-

Recombinant human or ovine COX-1 and COX-2 enzymes[20]

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[20]

-

COX Probe (e.g., a fluorogenic probe that reacts with the peroxidase product)

-

COX Cofactor (e.g., Hematin)[20]

-

Arachidonic Acid (substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

2. Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes with the appropriate buffer as per the supplier's instructions. Keep the enzyme on ice.[19]

-

Reaction Mix Preparation: Prepare a master reaction mix for the number of assays to be performed. For each well, this will typically contain COX Assay Buffer, COX Probe, and COX Cofactor.

-

Inhibitor Addition: To appropriate wells of the 96-well plate, add 10 µL of the test inhibitor (diluted to 10x the final desired concentration) or a reference inhibitor. For the enzyme control (no inhibition) wells, add 10 µL of the solvent (e.g., DMSO).[19]

-

Enzyme Addition: Add 80 µL of the Reaction Mix to each well. Then add the reconstituted COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzymes.[20][21]

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[19]

-

Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 25°C or 37°C for 5-10 minutes.[19]

3. Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17][22][23]

1. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Animals should be acclimatized for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

2. Materials and Reagents:

-

1% (w/v) Carrageenan suspension in sterile saline.

-

Test compounds and reference drug (e.g., Indomethacin or Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Pletysmometer or digital calipers for measuring paw volume/thickness.

3. Procedure:

-

Grouping: Divide the animals into groups (n=5-6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

-

Drug Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[17]

-

Calculation:

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).

-

The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Mean Paw Edema of Control Group - Mean Paw Edema of Treated Group) / Mean Paw Edema of Control Group] * 100

-

Conclusion

The discovery of pyrazole-based selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy, born from a rational drug design approach based on the distinct physiological roles of COX isoforms.[12] Celecoxib stands as a testament to this success. Research continues to thrive, with scientists designing novel pyrazole hybrids and derivatives to enhance potency, improve selectivity, and explore additional mechanisms of action, such as dual COX/lipoxygenase (LOX) inhibition.[6][7][9][24] The synthetic versatility of the pyrazole scaffold ensures its continued prominence in the development of new and improved anti-inflammatory agents.[5][8] The detailed protocols and comparative data presented in this guide are intended to support and facilitate further innovation in this critical area of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]

- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. assaygenie.com [assaygenie.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

(3,5-Dimethyl-pyrazol-1-yl)-acetic acid chemical structure and properties

An In-depth Technical Guide to (3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Introduction

This compound, with the CAS number 16034-49-4, is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety.[1][2] This molecule serves as a versatile building block in the synthesis of more complex molecules for various applications.[1] It is recognized for its potential in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic agents.[3] Additionally, it finds use in agricultural chemistry as an intermediate for herbicides and fungicides and as a plant growth regulator.[3] This document provides a comprehensive overview of its chemical structure, properties, and relevant experimental insights for researchers in chemistry and drug development.

Chemical Structure and Identifiers

The core structure of this compound consists of a 3,5-dimethyl-1H-pyrazole ring where the nitrogen at position 1 is bonded to the methylene carbon of an acetic acid group.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 16034-49-4 | [1][2][3] |

| Molecular Formula | C7H10N2O2 | [1][2][3] |

| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)acetic acid | [2] |

| Canonical SMILES | CC1=CC(=NN1CC(=O)O)C | [1][2] |

| InChI | InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11) | [1][2] |

| InChIKey | JYSWEDYPQJOEPO-UHFFFAOYSA-N | [1][2] |

| PubChem CID | 572875 | [1][3] |

| MDL Number | MFCD00297249 | [2][3] |

Physicochemical Properties

The compound is a solid at room temperature with a defined melting point range.[2] Its predicted pKa suggests it is a moderately strong acid.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 154.17 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Melting Point | 186 to 188 °C | [2] |

| pKa (Predicted) | 2.57 ± 0.10 | [1] |

| Purity | ≥ 95% (NMR) / 98% | [2][3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl Pyrazole The precursor, 3,5-dimethyl pyrazole, is commonly synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) and hydrazine hydrate.[5] This reaction is often catalyzed by a weak acid, such as glacial acetic acid, and can be performed in a solvent like water or ethanol.[5][6][7]

-

Protocol Outline: Acetylacetone and an acid catalyst are mixed in a suitable solvent (e.g., water).[7] Hydrazine hydrate is then added dropwise, controlling the temperature to prevent overheating.[7] After the addition is complete, the mixture is typically heated or refluxed for several hours to drive the reaction to completion.[5] Upon cooling, the product, 3,5-dimethyl pyrazole, often crystallizes and can be isolated by filtration.[7]

Step 2: N-Alkylation to form this compound The second step involves the alkylation of the 3,5-dimethyl pyrazole at the N1 position. A common method for this transformation is a reaction with an ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as acetone.[5] This yields the ethyl ester of the target compound, which would then require hydrolysis to afford the final carboxylic acid.

-

Protocol Outline: 3,5-dimethyl pyrazole is dissolved in acetone, followed by the addition of anhydrous potassium carbonate and ethyl bromoacetate.[5] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).[5] After completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate would then be subjected to standard ester hydrolysis (e.g., using NaOH or HCl in an aqueous or alcoholic solution) followed by acidification to yield the final product, this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Potential Applications and Biological Activity

This compound is a compound of interest in both pharmaceutical and agrochemical research.

-

Pharmaceutical Development: It is highlighted as a building block for creating novel anti-inflammatory and analgesic medications.[3] The pyrazole nucleus is a well-known scaffold in medicinal chemistry, present in numerous biologically active compounds with properties including antimicrobial, antidepressant, antiviral, and antitumor activities.[8] The ability of this compound to modulate biological pathways makes it an attractive candidate for drug discovery.[3]

-

Agricultural Chemistry: The compound serves as a plant growth regulator, potentially enhancing crop yield and resilience.[3] It is also used as an intermediate in the synthesis of fungicides and herbicides, contributing to crop protection.[3]

-

Bioremediation: There is an interest in investigating this chemical for its potential role in bioremediation processes to aid in the breakdown of environmental pollutants.[3]

Relevant Signaling Pathways

While specific signaling pathways directly modulated by this compound are not detailed in the search results, derivatives incorporating the pyrazole structure have been studied for their anticancer properties. For instance, novel pyrazolyl s-triazine derivatives have been synthesized and evaluated for the targeted therapy of triple-negative breast cancer.[9] These related compounds have shown inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade , a critical pathway in cancer cell growth and proliferation.[8][9] This suggests that the pyrazole scaffold, as present in the title compound, can be a key element in designing inhibitors for this pathway.

Caption: The EGFR/PI3K/AKT/mTOR pathway, a target for related pyrazole compounds.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and properties. Its established role as a precursor in the development of pharmaceuticals and agrochemicals underscores its importance. While detailed public data on its specific biological mechanisms of action are limited, the known activities of related pyrazole-containing molecules, particularly as inhibitors of key signaling pathways like EGFR/PI3K/AKT/mTOR, provide a strong rationale for its continued investigation in drug discovery and development. The synthetic route, involving pyrazole formation and subsequent N-alkylation, is based on standard and reliable organic chemistry principles, making the compound accessible for further research.

References

- 1. guidechem.com [guidechem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [oakwoodchemical.com]

- 5. tsijournals.com [tsijournals.com]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades [mdpi.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Activity of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: A Technical Overview of its Role in Bioactive Compound Development

For Immediate Release

An in-depth analysis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid reveals its primary significance as a versatile ligand in the synthesis of metallodrugs, particularly copper complexes with potent anticancer activity. While the direct molecular mechanism of the parent compound is not extensively documented, this guide illuminates the well-researched mechanisms of its bioactive derivatives.

Introduction

This compound is a heterocyclic organic compound that has garnered attention in the fields of pharmaceutical and agricultural chemistry.[1] Although its intrinsic mechanism of action is not fully elucidated in publicly available literature, its structural components, a pyrazole ring and an acetic acid group, make it an excellent chelating agent for metal ions. This property has been extensively leveraged in the development of novel coordination complexes with significant biological activities, most notably in anticancer research. This technical guide provides a comprehensive overview of the known applications and the mechanisms of action of the derivatives of this compound.

From Ligand to Bioactive Complex: A Synthetic Workflow

The primary role of this compound in recent scientific research has been as a ligand in the synthesis of metal complexes. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate moiety readily coordinate with metal centers, such as copper(II), to form stable complexes.

Caption: General workflow for synthesizing bioactive metal complexes.

Anticancer Mechanism of Copper(II) Complexes

The most significant body of research related to this compound focuses on the anticancer properties of its copper(II) complexes. These complexes have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The in vitro efficacy of these copper complexes is often superior to the established chemotherapeutic agent, cisplatin. The half-maximal inhibitory concentration (IC50) values highlight their potent growth-inhibitory effects.

| Cell Line | Cancer Type | Representative Copper(II) Complex IC50 (µM) |

| HCT-15 | Colon Carcinoma | ~5.0 |

| A549 | Lung Carcinoma | ~6.0 |

Data compiled from studies on copper(II) complexes of bis(3,5-dimethylpyrazol-1-yl)acetate.

Proposed Signaling Pathway for Anticancer Action

The cytotoxic mechanism of these copper(II) complexes is believed to be multifactorial, culminating in the induction of programmed cell death (apoptosis).

-

Cellular Internalization: The lipophilic nature of the complexes facilitates their transport across the cancer cell membrane.

-

Generation of Reactive Oxygen Species (ROS): Inside the cell, the copper ion can undergo redox cycling, leading to an accumulation of ROS.

-

Induction of Oxidative Stress: The surge in ROS overwhelms the cell's antioxidant defenses, causing damage to vital biomolecules such as DNA, lipids, and proteins.

-

Mitochondrial Dysfunction: Oxidative stress disrupts the integrity and function of mitochondria, key organelles in cellular energy production and apoptosis regulation.

-

Apoptotic Cell Death: The culmination of cellular damage triggers the apoptotic cascade, leading to the elimination of the cancer cell.

Caption: Proposed anticancer mechanism of copper(II) complexes.

Experimental Protocols

Synthesis of a Representative Copper(II) Complex of Bis(3,5-dimethylpyrazol-1-yl)acetic acid

-

Materials: Copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O), bis(3,5-dimethylpyrazol-1-yl)acetic acid, and ethanol.

-

Procedure:

-

A solution of Cu(ClO4)2·6H2O in ethanol is prepared.

-

A solution of bis(3,5-dimethylpyrazol-1-yl)acetic acid in ethanol is prepared.

-

The copper salt solution is added to the ligand solution with continuous stirring at room temperature.

-

The resulting mixture is allowed to stand for slow evaporation of the solvent.

-

The formed crystals of the copper(II) complex are collected.[2]

-

In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach.

-

Varying concentrations of the synthesized copper complex are added to the wells.

-

After an incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added.

-

Viable cells metabolize MTT into a colored formazan product.

-

The formazan is solubilized, and the absorbance is measured to determine cell viability relative to untreated controls.[2]

-

Agricultural Applications

Beyond its role in medicinal chemistry, this compound is also noted for its applications in agriculture as a plant growth regulator, contributing to enhanced crop yield and resilience.[1] However, detailed mechanistic studies in this context are limited in the available literature.

Conclusion

References

An In-Depth Technical Guide to the Functionalization of the Pyrazole Core

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery. Its versatile structure allows for a wide range of functionalizations, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the key strategies for functionalizing the pyrazole core, complete with detailed experimental protocols, comparative data, and visual workflows to aid researchers in the synthesis of novel pyrazole derivatives.

Core Synthesis Strategies

The construction of the pyrazole ring itself is the first step in generating functionalized derivatives. The two primary and most classical methods are cyclocondensation and 1,3-dipolar cycloaddition.

Knorr Pyrazole Synthesis (Cyclocondensation)

This is the most common method, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The choice of substituents on both reactants directly translates to the substitution pattern on the final pyrazole ring.

1,3-Dipolar Cycloaddition

This method involves the reaction of a diazo compound with an alkyne. It offers an alternative route to pyrazoles, and regioselectivity can be a key consideration depending on the nature of the substituents on the reactants.

Functionalization of the Pyrazole Core

Once the pyrazole core is synthesized, it can be further modified at the nitrogen and carbon atoms. The regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the pyrazole ring and the reaction conditions. Electrophilic substitution typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5. Modern transition-metal-catalyzed reactions have opened up new avenues for C-H functionalization at various positions.

N-Functionalization

Alkylation of the pyrazole nitrogen (N1) is a common strategy to introduce diversity and modulate the properties of the molecule. This is typically achieved by deprotonation of the N-H with a base, followed by reaction with an alkylating agent.

C-Functionalization: Electrophilic Substitution

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive.

C-Functionalization: Transition-Metal-Catalyzed C-H Activation

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole core, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed reactions are particularly prominent for arylation, alkenylation, and alkylation. Regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups.

Data Presentation: Comparative Analysis of Functionalization Reactions

The following tables summarize quantitative data for various functionalization reactions of the pyrazole core, providing a basis for comparison of different methodologies.

Table 1: N-Alkylation of Pyrazoles

| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,5-dimethyl-1H-pyrazole | 1-bromobutane | KOH | [BMIM][BF₄] | 80 | 2 | >95 | [1] |

| 2 | 4-chloropyrazole | phenethyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | rt | 4 | 77 | [2] |

| 3 | 4-chloropyrazole | 4-methoxybenzyl trichloroacetimidate | CSA (cat.) | 1,2-DCE | rt | 4 | 92 | [2] |

| 4 | 3,5-dimethylpyrazole | tert-octylamine | K₂CO₃ | DMF | 85 | 1.5 | 56 | [3] |

| 5 | 3,5-dimethylpyrazole | aniline | K₂CO₃ | DMF | 85 | 1.5 | 70 | [3] |

Table 2: Electrophilic Halogenation at C4

| Entry | Pyrazole Substrate | Halogenating Agent | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |

| 1 | 1-phenylpyrazole | NBS | CCl₄ | reflux | 1 h | 98 | [4] |

| 2 | 1-phenylpyrazole | NCS | CCl₄ | reflux | 3 h | 95 | [4] |

| 3 | 1H-pyrazole | NBS | water | rt | 10 min | 96 | [4] |

| 4 | Celecoxib | NBS | Gallocyanine (cat.) / CH₃CN | rt | 15 min | 82 | [5] |

| 5 | Deracoxib | NBS | Gallocyanine (cat.) / CH₃CN | rt | 15 min | 96 | [5] |

| 6 | 1-methyl-3-nitro-1H-pyrazole | NaCl (aq) | Electrochemical (Pt anode) | - | - | 64 | [6] |

Table 3: Palladium-Catalyzed C5-Arylation of Pyrazoles

| Entry | Pyrazole Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 85 |[7] | | 2 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-cyanobenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 79 |[7] | | 3 | ethyl 1-methylpyrazole-4-carboxylate | 1-bromo-4-acetylbenzene | Pd(OAc)₂ (2) | KOAc | DMA | 150 | - | 80 |[7] | | 4 | 1-methylpyrazole | 1-bromo-4-nitrobenzene | Pd(OAc)₂ (5) | K₂CO₃ | Anisole | 140 | 24 | 55 |[8] |

Table 4: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |[9][10] | | 2 | 4-bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81 |[9][10] | | 3 | 4-bromo-1H-pyrazole | 4-Chlorophenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |[10] | | 4 | 4-bromo-1H-pyrazole | 3-Thienylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |[9] |

Experimental Protocols

This section provides detailed methodologies for key pyrazole functionalization reactions.

Protocol 1: Knorr Pyrazole Synthesis

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

-

Materials: Acetylacetone, phenylhydrazine, ethanol.

-

Procedure:

-

To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford the desired pyrazole.

-

Protocol 2: N-Alkylation of Pyrazole

Synthesis of N-Butyl-3,5-dimethylpyrazole [1]

-

Materials: 3,5-dimethyl-1H-pyrazole (0.20 g, 2 mmol), potassium hydroxide (0.14 g, 2.4 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) (0.50 g, 2.2 mmol), 1-bromobutane (0.26 mL, 2.4 mmol).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethyl-1H-pyrazole, KOH, and [BMIM][BF₄].

-

Add 1-bromobutane to the flask using a syringe.

-

Attach a reflux condenser and heat the mixture in an oil bath at 80 °C with stirring for 2 hours.

-

After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Protocol 3: Electrophilic Nitration of Pyrazole

Synthesis of 4-nitropyrazole

-

Materials: Pyrazole, nitric acid (HNO₃), sulfuric acid (H₂SO₄).

-

Procedure:

-

To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add the pyrazole substrate.

-

To this solution, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) until the product precipitates.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitropyrazole.

-

Protocol 4: C5-Selective Direct C-H Arylation

General Procedure for Palladium-Catalyzed C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate [7]

-

Materials: Ethyl 1-methylpyrazole-4-carboxylate (1.5 mmol), aryl bromide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), potassium acetate (KOAc), N,N-dimethylacetamide (DMA).

-

Procedure:

-

In a reaction tube, combine ethyl 1-methylpyrazole-4-carboxylate, the aryl bromide, Pd(OAc)₂, and KOAc.

-

Add anhydrous DMA as the solvent.

-

Seal the tube and heat the reaction mixture at 150 °C for the appropriate time (monitor by TLC or GC-MS).

-

After cooling, dilute the mixture with an organic solvent and water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways involving pyrazole-containing drugs, created using Graphviz.

Caption: Mechanism of action of Celecoxib, a selective COX-2 inhibitor.

Caption: Pyrazole-based inhibitors targeting the PI3K/AKT signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for pyrazole library synthesis and a logical decision-making process for pyrazole functionalization.

Caption: Experimental workflow for combinatorial pyrazole library synthesis.

Caption: Logical relationships for choosing a pyrazole functionalization strategy.

Conclusion

The functionalization of the pyrazole core is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery and materials science. This guide has provided an overview of the key synthetic strategies, from core synthesis to late-stage functionalization. By understanding the principles of regioselectivity and leveraging the array of available synthetic methods, researchers can effectively design and synthesize novel pyrazole derivatives with desired properties for a wide range of applications. The provided protocols and comparative data serve as a practical resource for the implementation of these strategies in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence [comptes-rendus.academie-sciences.fr]

- 8. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of (3,5-Dimethyl-pyrazol-1-yl)-acetic Acid Derivatives: A Technical Guide

This technical guide provides an in-depth overview of the preliminary screening of (3,5-dimethyl-pyrazol-1-yl)-acetic acid derivatives, targeting researchers, scientists, and drug development professionals. The document covers the synthesis, biological evaluation, and mechanistic studies of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2] The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents due to its versatile chemical nature and diverse biological activities.[1][3] This guide details the initial stages of screening for these derivatives, encompassing their synthesis and evaluation in various biological assays.

Synthesis of this compound Derivatives

The synthesis of pyrazole derivatives can be achieved through several established methods, with cyclocondensation reactions being the most common.[2][3] A general approach involves the reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[2][4]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

Caption: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of Pyrazole Hydrazones

This protocol describes the synthesis of pyrazole-based hydrazone derivatives.[5]

-

Starting Material Preparation: Dissolve the appropriate substituted pyrazole-4-carboxaldehyde and phenylhydrazine in ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Reflux the reaction mixture until the reaction is complete, monitoring progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up: After completion, concentrate the reaction mixture. Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.

-

Purification: Recrystallize the solid product from ethanol to obtain the purified pyrazole hydrazone derivatives.[5]

-

Characterization: Confirm the structures of the synthesized compounds using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[5]

In Vitro Biological Screening

The preliminary screening of this compound derivatives typically involves evaluating their efficacy against various cancer cell lines and microbial strains.

Anticancer Activity

Derivatives of this scaffold have shown promising antiproliferative activity against a range of human cancer cell lines.[6][7]

The following protocol is based on the National Cancer Institute's (NCI) screening procedure.[6]

-

Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.

-

Compound Preparation: Test compounds are prepared at a single concentration of 10 µM.

-

Cell Treatment: The cell cultures are incubated with the test compounds for 48 hours.

-

Data Analysis: The percentage growth of the treated cells is compared to that of untreated control cells.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected (3,5-dimethyl-pyrazol-1-yl)-s-triazine derivatives against various cancer cell lines.[7][8]

| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 4f | 4.53 ± 0.30 | 0.50 ± 0.080 | 3.01 ± 0.49 |

| 5c | 2.29 ± 0.92 | - | - |

| 5d | - | 3.66 ± 0.96 | 5.42 ± 0.82 |

Data presented as mean ± standard deviation.

Antimicrobial Activity

Several this compound derivatives have demonstrated significant antimicrobial properties.[9][10]

This method is commonly used for the preliminary screening of antimicrobial activity.[9]

-

Microbial Strains: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella paratyphi) are used.

-

Medium: Nutrient agar is used as the culture medium.

-

Assay: The agar diffusion method is employed to determine the zone of inhibition.

-

Reference Drug: Ciprofloxacin is often used as a reference standard.[9]

-

Data Analysis: The diameter of the zone of inhibition is measured to assess the antimicrobial activity.

The following table presents the minimum inhibitory concentration (MIC) values for novel pyrazole analogues.[10]

| Compound | Escherichia coli MIC (µg/mL) | Streptococcus epidermidis MIC (µg/mL) |

| 3 | 0.25 | - |

| 4 | - | 0.25 |

| Ciprofloxacin | 0.5 | 4 |

Mechanistic Insights: Signaling Pathway Analysis

Molecular docking studies and enzymatic assays have revealed that some of these derivatives exert their anticancer effects by targeting key signaling pathways, such as the EGFR/PI3K/AKT/mTOR cascade, which is crucial for cell proliferation and survival.[7][8][11]

EGFR/PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the EGFR/PI3K/AKT/mTOR signaling pathway, a common target for anticancer therapies.

Caption: Targeted inhibition of the EGFR/PI3K/AKT/mTOR pathway.

Enzymatic Inhibition Data

Selected compounds have demonstrated potent inhibitory activity against key enzymes in this pathway. For instance, compound 4f exhibited an IC50 value of 61 nM against EGFR.[7] Furthermore, treatment with compound 4f led to a significant decrease in the concentrations of PI3K, AKT, and mTOR.[7][8]

Conclusion

The preliminary screening of this compound derivatives has revealed a class of compounds with significant potential for development as anticancer and antimicrobial agents. The data presented in this guide underscore the importance of this chemical scaffold in medicinal chemistry. Further investigation, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic potential.

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades | Semantic Scholar [semanticscholar.org]

The Pivotal Role of Pyrazole Compounds in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of enzyme inhibitors with significant therapeutic applications. This technical guide provides an in-depth exploration of the role of pyrazole compounds in enzyme inhibition, detailing their mechanisms of action, quantitative inhibitory data, experimental protocols for their evaluation, and their impact on key signaling pathways.

Mechanisms of Enzyme Inhibition by Pyrazole Compounds

Pyrazole derivatives employ a variety of mechanisms to inhibit enzyme activity. Their versatility allows them to be tailored to interact with different enzyme active sites and allosteric pockets.

-

Competitive Inhibition: Many pyrazole-based inhibitors act as competitive inhibitors, directly competing with the endogenous substrate for binding to the enzyme's active site. The pyrazole ring can mimic the structure of the natural substrate or interact with key amino acid residues in the active site through hydrogen bonding, hydrophobic interactions, or π-π stacking. For instance, the well-known anti-inflammatory drug Celecoxib competitively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][3]

-

Non-competitive and Allosteric Inhibition: Some pyrazole compounds bind to a site on the enzyme distinct from the active site, known as an allosteric site. This binding induces a conformational change in the enzyme that reduces its catalytic efficiency. An example includes N-pyrazole, N'-aryl ureas that bind to a key domain distinct from the ATP-binding site of p38 MAP kinase.[4]

-

Covalent Inhibition: Certain pyrazole derivatives are designed to form a covalent bond with the target enzyme, leading to irreversible or slowly reversible inhibition. This often involves the pyrazole scaffold being functionalized with a reactive group that can form a bond with a nucleophilic residue in the enzyme's active site.

Quantitative Analysis of Pyrazole-Based Enzyme Inhibitors

The potency of pyrazole inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Ki). The following tables summarize the inhibitory activities of various pyrazole derivatives against a range of enzymes.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Kinases

| Compound/Derivative | Target Kinase | IC50 / Ki | Reference |

| Compound 3f | JAK1 | 3.4 nM | [5][6] |

| Compound 3f | JAK2 | 2.2 nM | [5][6] |

| Compound 3f | JAK3 | 3.5 nM | [5][6] |

| Compound 11b | HEL (JAK2-dependent cell line) | 0.35 µM | [5] |

| Compound 11b | K562 (BCR-ABL-positive cell line) | 0.37 µM | [5] |

| BIRB 796 | p38α MAPK | 0.1 nM (Kd) | [7] |

| Pexmetinib | p38 MAPK | Not specified | [8] |

| Ravoxertinib (GDC-0994) | ERK1 | 6.1 nM | [8] |

| Ravoxertinib (GDC-0994) | ERK2 | 3.1 nM | [8] |

| Pyrazolo[3,4-g]isoquinolines | Haspin | Varies | [9] |

| Pyrazoline 18h | EGFR kinase | 0.574 µM | [10] |

| Pyrazoline 18h | HER2 kinase | 0.253 µM | [10] |

| Pyrazoline 18h | VEGFR2 kinase | 0.135 µM | [10] |

Table 2: Inhibitory Activity of Pyrazole Derivatives against Cyclooxygenases (COX)

| Compound/Derivative | Target Enzyme | IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | ~10-25 µM (in cell-based assays) | High | [7] |

| Compound 11 | COX-2 | 0.043-0.049 µM | Selective | [11] |

| Compound 12 | COX-2 | 0.043-0.049 µM | Selective | [11] |

| Compound 15 | COX-2 | 0.043-0.049 µM | Selective | [11] |

| Pyrazolone derivatives (5a-f) | COX-2 | 1.50–20.71 μM | Varies | [12] |

| Aminopyrazole derivatives (6a-f) | COX-2 | 1.15–56.73 μM | Varies | [12] |

| Compound AD 532 | COX-2 | Less potent than Celecoxib | Selective | [13] |

Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Enzymes

| Compound/Derivative | Target Enzyme | IC50 | Reference |

| Acetazolamide (control) | Carbonic Anhydrase | Varies | [14] |

| Pyrazole-indole hybrid 7a | HepG2 cell line | 6.1 ± 1.9 μM | [15] |

| Pyrazole-indole hybrid 7b | HepG2 cell line | 7.9 ± 1.9 μM | [15] |

Experimental Protocols for Enzyme Inhibition Assays

Detailed and standardized experimental protocols are critical for the accurate evaluation of pyrazole-based enzyme inhibitors.

General In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.[16]

Materials and Reagents:

-

Target kinase

-

Specific substrate peptide

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[9]

-

Test pyrazole compounds

-

DMSO (Dimethyl sulfoxide)

-

96-well or 384-well plates[9]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[9]

Procedure:

-

Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

-

Reaction Setup: In a multi-well plate, add the kinase, the test compound dilution (or DMSO for control), and the substrate in the reaction buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).[9][16]

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17][18]

In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[14][19]

Materials and Reagents:

-

Human or bovine erythrocyte Carbonic Anhydrase (CA)

-

p-Nitrophenyl acetate (p-NPA) substrate

-

Acetazolamide (positive control inhibitor)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)[14]

-

DMSO or acetonitrile

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 400-405 nm[14][19]

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of CA in cold assay buffer.

-

Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.[14]

-

Prepare serial dilutions of the test pyrazole compounds and acetazolamide in the assay buffer.

-

-

Assay Plate Setup:

-

Blank (No Enzyme): Assay buffer and substrate solution.

-

Maximum Activity (No Inhibitor): Assay buffer, DMSO, CA working solution, and substrate solution.

-

Test Compound: Assay buffer, test compound dilution, CA working solution, and substrate solution.

-

Positive Control: Assay buffer, acetazolamide dilution, CA working solution, and substrate solution.

-

-

Enzyme-Inhibitor Pre-incubation: Add the assay buffer, inhibitor (or DMSO), and CA working solution to the respective wells. Incubate at room temperature for 10-15 minutes to allow for binding.[14]

-

Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution to all wells. Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[14]

-

Data Analysis:

-

Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100.[14]

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[20]

Materials and Reagents:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Fluorogenic COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test pyrazole compounds

-

Known selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction Setup:

-

To each well, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.

-

Add the diluted test compound or DMSO (for control).

-

Add the diluted COX-1 or COX-2 enzyme.

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[20]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement: Immediately measure the fluorescence in kinetic mode.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values as described in the previous protocols.

Signaling Pathways Modulated by Pyrazole-Based Enzyme Inhibitors

The therapeutic effects of pyrazole compounds are a direct consequence of their ability to modulate specific signaling pathways by inhibiting key enzymes.

Cyclooxygenase (COX) and Prostaglandin Synthesis Pathway

The anti-inflammatory and analgesic properties of pyrazole-based COX-2 inhibitors like Celecoxib stem from their ability to block the synthesis of prostaglandins.[1][21] COX-2 is an enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][22]

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[7] Pyrazole-based inhibitors, such as BIRB 796, can effectively block this pathway, leading to anti-inflammatory effects.

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole compounds.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT signaling pathway is vital for immunity, hematopoiesis, and cell growth.[6] Abnormalities in this pathway are linked to various diseases, including cancer and inflammatory conditions. Pyrazole derivatives have been developed as potent inhibitors of JAKs.[5][6]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole inhibitors.

Conclusion and Future Directions

Pyrazole-containing compounds have firmly established their importance in the landscape of enzyme inhibition and drug discovery. Their synthetic tractability and ability to be tailored for specific enzyme targets have led to the development of numerous clinically successful drugs. The continued exploration of the vast chemical space around the pyrazole scaffold, coupled with advances in computational drug design and high-throughput screening, promises the discovery of novel inhibitors with enhanced potency, selectivity, and safety profiles. Future research will likely focus on developing pyrazole-based inhibitors for novel and challenging enzyme targets, as well as on the design of multi-target inhibitors for the treatment of complex diseases.

References

- 1. news-medical.net [news-medical.net]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. courses.edx.org [courses.edx.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinPGx [clinpgx.org]

Methodological & Application

Synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Its pyrazole core is a key feature in various bioactive molecules, including anti-inflammatory and analgesic agents. This protocol outlines a two-step synthetic route involving the N-alkylation of 3,5-dimethylpyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Experimental Overview

The synthesis proceeds in two main stages:

-

N-Alkylation: 3,5-dimethylpyrazole is reacted with ethyl bromoacetate in the presence of a base to yield ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate.

-

Hydrolysis: The ethyl ester is then hydrolyzed under basic conditions to produce the target compound, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on experimental conditions.